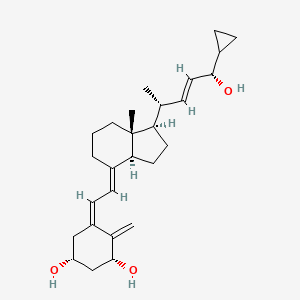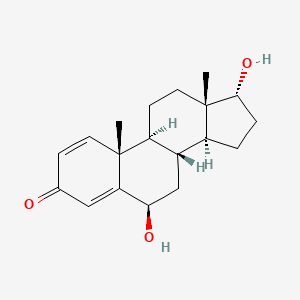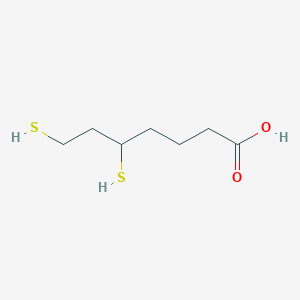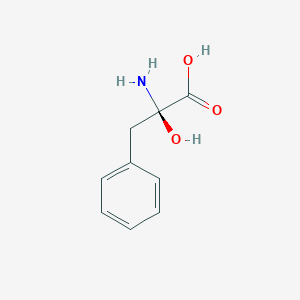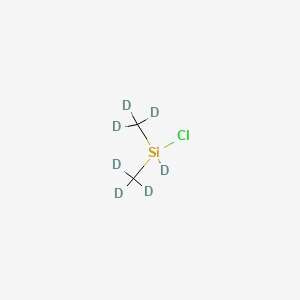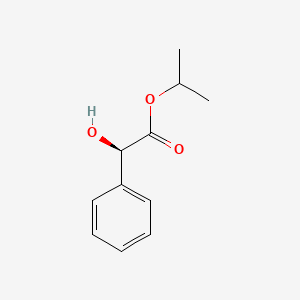
(R)-Isopropyl 2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Isopropyl 2-hydroxy-2-phenylacetate is a chiral ester compound known for its significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isopropyl 2-hydroxy-2-phenylacetate typically involves the esterification of ®-2-hydroxy-2-phenylacetic acid with isopropanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-Isopropyl 2-hydroxy-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of biocatalysts, are being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
®-Isopropyl 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ®-2-oxo-2-phenylacetate.
Reduction: Formation of ®-2-hydroxy-2-phenylpropanol.
Substitution: Formation of various substituted esters and amides.
Aplicaciones Científicas De Investigación
®-Isopropyl 2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of stereoselective binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, including antibiotics and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of ®-Isopropyl 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes in a stereoselective manner, influencing the rate and outcome of biochemical reactions. The hydroxyl and ester functional groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the enzyme-substrate complex .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Hydroxy-2-phenylacetic acid
- ®-Methyl 2-hydroxy-2-phenylacetate
- ®-Ethyl 2-hydroxy-2-phenylacetate
Uniqueness
®-Isopropyl 2-hydroxy-2-phenylacetate is unique due to its specific isopropyl ester group, which imparts distinct physicochemical properties compared to its methyl and ethyl counterparts. This uniqueness can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
propan-2-yl (2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t10-/m1/s1 |
Clave InChI |
SCJJMBMUZTUIJU-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)OC(=O)[C@@H](C1=CC=CC=C1)O |
SMILES canónico |
CC(C)OC(=O)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


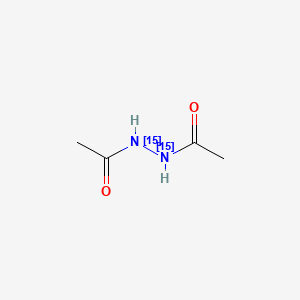
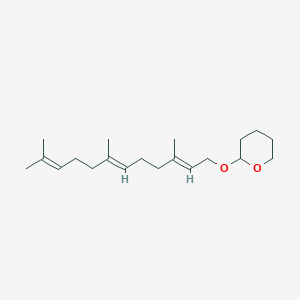
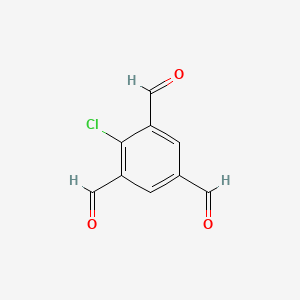
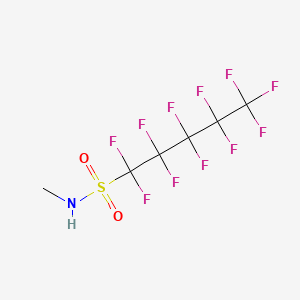
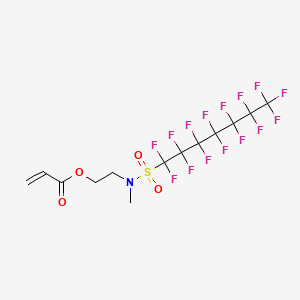
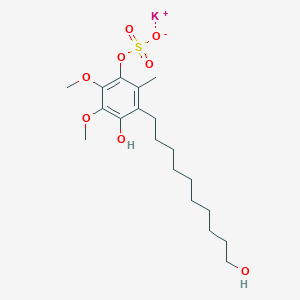
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
